2-ethynyl-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-Ethynyl-1-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-1-methyl-1H-1,3-benzodiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1H-1,3-benzodiazole with ethynylating agents in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions. This process ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-methyl-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazole compounds. These products have diverse applications in scientific research and industry.
Scientific Research Applications
2-Ethynyl-1-methyl-1H-1,3-benzodiazole is a versatile chemical compound used in various scientific research applications. It offers opportunities for studying molecular interactions and developing novel materials for industries such as pharmaceuticals and electronics. Some specific applications include:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the development of advanced materials and electronic components.
Mechanism of Action
The mechanism of action of 2-ethynyl-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-ethynyl-1-methyl-1H-1,3-benzodiazole include:
- 2-ethynyl-1H-1,3-benzodiazole
- 1-methyl-1H-1,3-benzodiazole
- 2-methyl-1H-1,3-benzodiazole
Uniqueness
This compound is unique due to its specific ethynyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-ethynyl-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h1,4-7H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNOLRCHNQZMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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